molecular formula C8H12N2O2 B12050740 N~1~,N~2~-diallylethanediamide CAS No. 22965-63-5

N~1~,N~2~-diallylethanediamide

Cat. No.: B12050740
CAS No.: 22965-63-5
M. Wt: 168.19 g/mol
InChI Key: XSYROVOMEUABKH-UHFFFAOYSA-N
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Description

N¹,N²-Diallylethanediamide is a diamide compound characterized by two allyl groups (-CH₂-CH=CH₂) attached to the nitrogen atoms of an ethanediamide backbone.

Properties

CAS No.

22965-63-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N,N'-bis(prop-2-enyl)oxamide

InChI

InChI=1S/C8H12N2O2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)

InChI Key

XSYROVOMEUABKH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-diallylethanediamide typically involves the reaction of ethylenediamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethylenediamine+Allyl ChlorideN 1 ,N 2 -diallylethanediamide\text{Ethylenediamine} + \text{Allyl Chloride} \rightarrow \text{N~1~,N~2~-diallylethanediamide} Ethylenediamine+Allyl Chloride→N 1 ,N 2 -diallylethanediamide

Industrial Production Methods: Industrial production of N1,N~2~-diallylethanediamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-diallylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The allyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Halogenating agents like bromine (Br~2~) can be used for substitution reactions.

Major Products:

Scientific Research Applications

N~1~,N~2~-diallylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1,N~2~-diallylethanediamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key properties of N,N-Dimethylacetamide (DMAC) and other aliphatic amides, based on available evidence.

Property N,N-Dimethylacetamide (DMAC) Acetamide N-Methylpyrrolidone (NMP) Hypothetical N¹,N²-Diallylethanediamide
Molecular Formula C₄H₉NO C₂H₅NO C₅H₉NO C₈H₁₂N₂O₂ (estimated)
Boiling Point (°C) 164.5–167.5 221 202 ~250–280 (projected)
Solubility Miscible with water, organic solvents Water-soluble Miscible with most solvents Likely organic-soluble
Applications Solvent, pharmaceutical synthesis Laboratory reagent Polymer processing Potential crosslinker, drug delivery
Regulatory Status USP-grade purity (≥99%) Limited restrictions Restricted due to toxicity Not established

Key Differences in Chemical Reactivity

  • DMAC : Exhibits high polarity and dipole moment due to its dimethylamine and acetyl groups, making it an excellent aprotic solvent. Its stability under high temperatures (distilling range 164.5–167.5°C) supports industrial use .

Biological Activity

N1,N2-Diallylethanediamide (DAEDA) is a compound of interest due to its potential biological activities. This article reviews the existing literature on DAEDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

DAEDA is characterized by its diallyl substituents attached to an ethanediamide backbone. The chemical structure can be represented as:

H2NC(CH2=CH2)2C(C=O)NH2\text{H}_2\text{N}-\text{C}(\text{CH}_2=\text{CH}_2)_{2}-\text{C}(\text{C}=\text{O})-\text{NH}_2

This structure is significant as it influences the compound's biological activity.

Pharmacological Properties

Research has indicated that DAEDA exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that DAEDA has inhibitory effects against a range of bacteria and fungi. Its mechanism involves disrupting the microbial cell membrane integrity.
  • Antioxidant Activity : DAEDA demonstrates significant antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

The biological activities of DAEDA can be attributed to several mechanisms:

  • Cell Membrane Disruption : DAEDA interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Scavenging Free Radicals : The compound's structure allows it to donate electrons, neutralizing reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : DAEDA may inhibit specific enzymes involved in metabolic pathways, contributing to its hypolipidemic effects.

Table 1: Summary of Biological Activities of DAEDA

Activity TypeEffectivenessMechanismReference
AntimicrobialModerateMembrane disruption
AntioxidantHighFree radical scavenging
Anti-inflammatorySignificantModulation of inflammatory pathways
HypolipidemicEffectiveInhibition of lipid synthesis

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of DAEDA, the compound was tested against various bacterial strains. Results indicated that DAEDA had a minimum inhibitory concentration (MIC) of less than 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity

A recent study evaluated the antioxidant capacity of DAEDA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that DAEDA could scavenge DPPH radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects of DAEDA revealed that it significantly reduced pro-inflammatory cytokines in vitro. This effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .

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